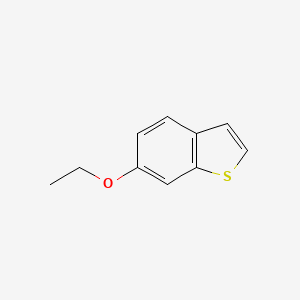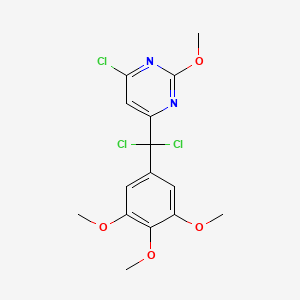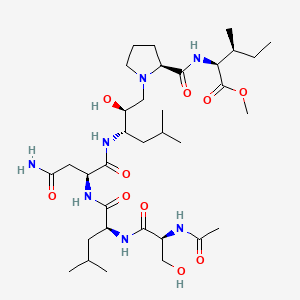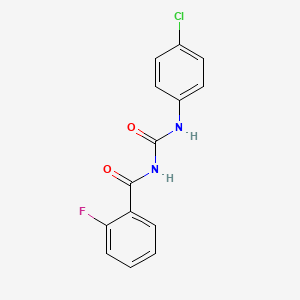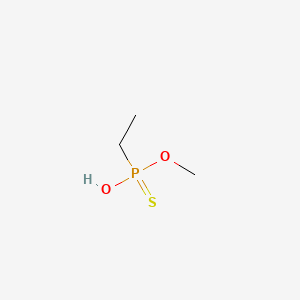
Phosphonothioic acid, ethyl-, O-methyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a phosphonothioic acid core with ethyl and O-methyl ester groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, ethyl-, O-methyl ester, (S)- typically involves the reaction of phosphonothioic acid derivatives with ethyl and methyl ester groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the esterification process. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of phosphonothioic acid, ethyl-, O-methyl ester, (S)- is carried out on a larger scale using optimized reaction conditions. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output. The industrial methods focus on maximizing efficiency and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The ester groups in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonothioic acid oxides, while substitution reactions can produce a wide range of ester derivatives.
Applications De Recherche Scientifique
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential therapeutic uses and its role in drug development.
Industry: It is utilized in the production of pesticides, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonothioic acid, ethyl-, O-methyl ester, (S)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- can be compared with other similar compounds, such as:
O-Ethyl methylphosphonothioic acid: This compound has similar structural features but different ester groups, leading to variations in chemical reactivity and applications.
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: Another related compound with distinct functional groups, used in different industrial and research contexts.
The uniqueness of phosphonothioic acid, ethyl-, O-methyl ester, (S)- lies in its specific ester configuration and the resulting chemical properties, making it suitable for particular applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
108813-12-3 |
|---|---|
Formule moléculaire |
C3H9O2PS |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
ethyl-hydroxy-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-3-6(4,7)5-2/h3H2,1-2H3,(H,4,7) |
Clé InChI |
WSIBSROLHMRZNT-UHFFFAOYSA-N |
SMILES canonique |
CCP(=S)(O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)
